4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide
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Description
4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
- The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists. Its sp³-hybridization allows efficient exploration of pharmacophore space, contributing to drug design .
- Researchers have synthesized bioactive molecules containing the pyrrolidine ring and its derivatives. These compounds exhibit target selectivity and are potential candidates for treating human diseases .
- The compound’s structure includes an N-phenylpiperidine moiety. Structure-activity relationship (SAR) studies have revealed that substituents on the N’ position influence antibacterial activity .
- For instance, N’-Ph (phenyl) substituents enhance antibacterial effects, while N’-Et (ethyl) substituents exhibit lower activity .
- A related compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, has been synthesized via the Petasis reaction. These alkylaminophenols play a role in biological processes .
- Researchers have explored reactions with N-(4,4-diethoxybutyl)pyrimidin-2-amine, leading to the synthesis of 2-[2-(pyrazol-4-yl)pyrrolidin-1-yl]- and 2-[2-(pyran-3-yl)pyrrolidin-1-yl]pyrimidines. These heterocyclic derivatives offer structural diversity .
- The pyrrolidine ring’s stereogenic carbons influence the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins .
- The compound’s physicochemical parameters impact its pharmacokinetics and safety. Researchers consider heteroatomic saturated ring systems, like pyrrolidine, to optimize drug properties .
Medicinal Chemistry and Drug Discovery
Antibacterial Agents
Alkylaminophenol Compounds
Heterocyclic Synthesis
Enantioselective Proteins and Stereogenicity
Pharmacokinetics and ADME/Tox Properties
properties
IUPAC Name |
4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c1-2-24-15-18-9-6-12-22(18)17-10-13-21(14-11-17)19(23)20-16-7-4-3-5-8-16/h3-5,7-8,17-18H,2,6,9-15H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHDAFZYWHWIDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1CCCN1C2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide |
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